molecular formula C16H13ClN2O3S B2947250 2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 895435-25-3

2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2947250
CAS RN: 895435-25-3
M. Wt: 348.8
InChI Key: FUVZPJHFIPWOSF-UHFFFAOYSA-N
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Description

“2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, the reaction of (E)-5-arylidenethiazolidine-2,4-diones and 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide in the presence of anhydrous K2CO3 in DMF can furnish the desired compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied, depending on the specific conditions and reactants involved .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined through various analytical techniques, including IR, 1H, 13C NMR and mass spectrometry .

Future Directions

Future research on “2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide” and related compounds could focus on further elucidating their mechanisms of action, optimizing their synthesis, and assessing their potential as therapeutic agents, particularly in the context of tuberculosis .

properties

IUPAC Name

2-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-5-3-4-6-10(9)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVZPJHFIPWOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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